molecular formula C13H15N5O2S B6356028 1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858242-25-7

1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6356028
CAS No.: 1858242-25-7
M. Wt: 305.36 g/mol
InChI Key: GJNFOZGKVSIZKP-UHFFFAOYSA-N
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Description

1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-thiadiazole moiety substituted with a 4-nitrobenzyl group. This structure combines electron-withdrawing (nitro group) and electron-donating (piperazine) components, making it a candidate for diverse pharmacological applications. The compound is synthesized via nucleophilic substitution reactions, typically involving chloro-thiadiazole intermediates and piperazine derivatives under reflux conditions in polar aprotic solvents like DMF or ethanol . Its crystal structure and conformational behavior have been studied using NMR and X-ray crystallography, revealing stable chair conformations for the piperazine ring and planar geometry for the thiadiazole core .

Properties

IUPAC Name

3-[(4-nitrophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c19-18(20)11-3-1-10(2-4-11)9-12-15-13(21-16-12)17-7-5-14-6-8-17/h1-4,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNFOZGKVSIZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172888
Record name Piperazine, 1-[3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858242-25-7
Record name Piperazine, 1-[3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858242-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Thiadiazole Ring Formation

The 1,2,4-thiadiazole nucleus serves as the structural backbone, synthesized via cyclocondensation of thiosemicarbazide with carbonyl derivatives. In a representative procedure, thiosemicarbazide reacts with 4-nitrobenzaldehyde under acidic conditions to form a thiosemicarbazone intermediate . Subsequent cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent, facilitating ring closure at 80–90°C for 6–8 hours .

Key parameters:

  • Molar ratio: 1:1 thiosemicarbazide to aldehyde

  • Cyclization agent: POCl₃ (2.5 equiv) or concentrated H₂SO₄

  • Yield range: 68–75% for analogous 5-substituted thiadiazoles

Infrared (IR) spectroscopy confirms successful cyclization through the disappearance of ν(N–H) at 3376–3267 cm⁻¹ and emergence of ν(C=N) at 1686–1658 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) of the intermediate thiosemicarbazone shows characteristic singlet peaks for the NH₂ group at δ 6.92 ppm, replaced by aromatic protons at δ 7.25–8.58 ppm post-cyclization .

Introduction of the 4-nitrophenylmethyl group occurs via nucleophilic substitution or Friedel-Crafts alkylation. Reacting 5-chloro-1,2,4-thiadiazole with 4-nitrobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours achieves 62–70% substitution efficiency . Potassium carbonate (K₂CO₃) serves as a base, with tetrabutylammonium iodide (TBAI) enhancing reaction kinetics through phase-transfer catalysis.

Alternative approach:

  • Mannich reaction: Condensing preformed thiadiazole with formaldehyde and 4-nitroaniline in ethanol under reflux

  • Advantage: Avoids handling hazardous benzyl halides

  • Disadvantage: Lower yield (55–60%) due to competing side reactions

Mass spectrometry (MS) data for related compounds show molecular ion peaks at m/z 339–340 ([M⁺]) with fragmentation patterns confirming the 4-nitrophenylmethyl group . High-performance liquid chromatography (HPLC) purity exceeds 95% when using silica gel column chromatography with ethyl acetate/hexane (3:7) eluent .

Piperazine Incorporation at C5

The final step involves nucleophilic aromatic substitution (SNAr) at the thiadiazole C5 position. Heating 3-[(4-nitrophenyl)methyl]-5-chloro-1,2,4-thiadiazole with excess piperazine (3.0 equiv) in acetonitrile at 85°C for 24 hours affords the target compound . Anhydrous potassium carbonate (K₂CO₃) maintains basic conditions, achieving 78–82% yields in optimized protocols .

Reaction monitoring:

Time (h)Conversion (%)Byproducts Detected
645None
1272<5% dimerization
2498Trace impurities

¹³C NMR spectra verify piperazine attachment through distinct carbon signals at δ 52–56 ppm for N–CH₂–CH₂–N groups . X-ray crystallography of analogous structures confirms the thiadiazole-piperazine dihedral angle ranges from 15–25°, indicating moderate conjugation .

Purification and Characterization

Crude product purification employs sequential solvent recrystallization:

  • Primary recrystallization: Ethanol/water (4:1) removes unreacted piperazine

  • Secondary recrystallization: Dichloromethane/methanol (9:1) eliminates nitroaromatic byproducts

Spectroscopic benchmarks:

  • IR (KBr): 3281 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1658 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆): δ 2.6 ppm (t, 4H, piperazine CH₂), δ 4.3 ppm (s, 2H, Ar–CH₂–), δ 8.2 ppm (d, 2H, aromatic NO₂)

  • HRMS: Calculated for C₁₃H₁₅N₅O₂S [M+H]⁺ 306.1024, found 306.1021

Scalability and Process Optimization

Large-scale synthesis (100 g batches) requires modified conditions:

ParameterLab ScalePilot Scale
Reaction volume500 mL50 L
Heating methodOil bathJacketed reactor
CoolingIce bathChilled glycol
Yield82%76%
Purity98.5%97.2%

Continuous flow chemistry reduces reaction time from 24 hours to 45 minutes by maintaining precise temperature control (85±0.5°C) and turbulent flow regimes .

Comparative Analysis of Synthetic Routes

Method A: Sequential synthesis (thiadiazole → C3 substitution → C5 amination)

  • Total yield: 52%

  • Purity: 98.7%

  • Cost: $12.50/g

Method B: Convergent synthesis (preformed 4-nitrophenylmethyl piperazine + thiadiazole core)

  • Total yield: 61%

  • Purity: 97.4%

  • Cost: $9.80/g

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C for both methods, confirming thermal stability. High-resolution mass spectrometry (HRMS) data exclude isomeric impurities, with all batches showing >97% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

    Reduction: 1-{3-[(4-Aminophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.

    Cyclization: Polycyclic compounds with enhanced biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit notable anticancer properties. The compound has been evaluated against various cancer cell lines:

CompoundCell LineIC50 Value (µg/mL)
1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazineMCF-7 (breast cancer)0.28
This compoundA549 (lung carcinoma)0.52

The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can significantly enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

Thiadiazole derivatives have also shown promising antimicrobial activity. The presence of the nitrophenyl group is believed to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. Studies have demonstrated that similar compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Anticonvulsant Activity

The piperazine moiety is known for its anticonvulsant properties. Preliminary studies indicate that derivatives of this compound may exhibit similar effects, potentially acting on GABAergic pathways to reduce seizure activity .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions using thiosemicarbazide and appropriate carbon sources.
  • Attachment of the Piperazine Ring : Nucleophilic substitution reactions allow for the introduction of the piperazine moiety.
  • Substitution with the Nitrophenyl Group : The final product is formed through further substitution reactions involving nitrophenyl derivatives.

The compound can undergo various chemical reactions including oxidation and reduction processes which can modify its biological activity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in treating various conditions:

  • A study published in MDPI demonstrated that certain thiadiazole compounds showed selective cytotoxicity against breast cancer cells with significant potential for further development as anticancer agents .
  • Research conducted on antimicrobial properties revealed that compounds similar to this compound exhibited strong antibacterial effects against resistant strains of bacteria .
  • Investigations into anticonvulsant effects suggested that modifications in the piperazine structure could enhance therapeutic outcomes in seizure management .

Mechanism of Action

The mechanism by which 1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine exerts its effects is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial activity. The thiadiazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Differences :

  • Electron-withdrawing vs. electron-donating groups : The 4-nitro substituent enhances electrophilicity compared to 4-methoxy or 4-chloro analogues, influencing receptor binding and metabolic stability .

Pharmacological Properties

  • Antimicrobial Activity :
    • The 4-chloro analogue (MIC = 6.25 µg/mL against S. aureus) outperforms the 4-nitro derivative (MIC = 12.5 µg/mL), likely due to enhanced lipophilicity from the chloro group .
    • Piperazine-thiadiazole hybrids with nitro groups show moderate activity against M. tuberculosis (EC₅₀ = 3.1 µM) but are less potent than pyrazole-benzofuran hybrids .
  • Enzyme Inhibition: The 3-nitrophenyl thiadiazole derivative exhibits selective hMAO-B inhibition (IC₅₀ = 0.89 µM), whereas the 4-nitro analogue lacks MAO-B affinity due to steric hindrance .

Physicochemical Properties

Property 4-Nitro Derivative 4-Chloro Derivative 3-Nitro Derivative
LogP (calculated) 2.81 3.12 2.65
Aqueous Solubility (mg/mL) 0.12 0.08 0.15
Melting Point (°C) 64–66 (broad) 72–74 68–70

Biological Activity

1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H15N5O2S
  • Molar Mass : 305.36 g/mol
  • Density : 1.357 g/cm³ (predicted)
  • Boiling Point : 527.0 °C (predicted)
  • pKa : 8.27 (predicted) .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Thiadiazole derivatives generally exhibit activity against several enzymes and receptors, including:

  • Carbonic Anhydrase (CA)
  • Cyclooxygenase (COX)
  • Neutral Endopeptidase .

Biological Activities

The compound has been studied for several pharmacological effects:

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For example, compounds similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group enhances the antimicrobial efficacy .

2. Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of thiadiazole derivatives. For instance, in vivo evaluations using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests demonstrated that compounds with similar structures exhibit significant anticonvulsant effects. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like nitro enhances this activity .

3. Anticancer Activity

Thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. A review indicated that certain derivatives exhibit dose-dependent growth inhibition in various cancer cell lines, suggesting a promising avenue for anticancer drug development . Specifically, compounds structurally related to this compound have shown potent anticancer properties.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of thiadiazole derivatives, researchers synthesized several compounds and tested them against common pathogens. The results indicated that derivatives with a nitrophenyl substitution exhibited superior activity against Bacillus subtilis and Clostridium difficile, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticonvulsant Properties

A series of experiments were conducted to evaluate the anticonvulsant properties of thiadiazole derivatives using animal models. Compounds were tested at varying dosages, with some showing significant protective effects against induced seizures. The findings support the hypothesis that structural features influence anticonvulsant efficacy .

Summary Table of Biological Activities

Activity Type Biological Effect Mechanism References
AntimicrobialInhibition of bacterial growthInteraction with bacterial enzymes
AnticonvulsantReduction in seizure frequencyModulation of neurotransmitter release
AnticancerCytotoxic effects on cancer cellsInduction of apoptosis

Q & A

Basic Research Question

  • NMR Analysis :
    • Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while the 4-nitrophenyl group shows aromatic signals at δ 8.1–8.3 ppm .
    • 2D NOESY can confirm spatial proximity between the thiadiazole and piperazine moieties .
  • Computational Validation :
    • Density Functional Theory (DFT) calculations align with experimental IR and UV-Vis spectra to verify electronic transitions (e.g., nitro group’s n→π* absorption at ~350 nm) .

What biological activity profiles are associated with this compound, and how do structural modifications alter potency?

Advanced Research Question

  • Antimicrobial Activity :
    • Piperazine-thiadiazole hybrids exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) but weaker effects on Gram-negative strains .
    • The 4-nitro group enhances electron-withdrawing effects, improving membrane permeability .
  • Cytotoxicity :
    • Substituting the piperazine N-atom with fluorobenzyl groups (e.g., 2-fluorobenzyl) increases anticancer activity (IC₅₀: 12 µM vs. HeLa cells) .
  • SAR Insights :
    • Electron-Deficient Substituents : Nitro and trifluoromethyl groups enhance enzyme inhibition (e.g., carbonic anhydrase) .
    • Hydrophobic Side Chains : Benzyl or propyl groups improve logP values, aiding blood-brain barrier penetration .

How can contradictory data on enzyme inhibition (e.g., hCA I vs. hCA II) be reconciled for this compound?

Advanced Research Question
Contradictions arise from assay conditions and isoform specificity:

  • Assay Variability :
    • hCA I (cytosolic) vs. hCA II (mitochondrial): Differences in active-site flexibility affect inhibitor binding .
    • pH Dependence: Lower pH (6.5) favors hCA II inhibition due to protonation of His64 .
  • Structural Rationalization :
    • Molecular docking (AutoDock Vina) shows the 4-nitrobenzyl group occupies the hydrophobic pocket of hCA II but clashes with hCA I’s Leu198 .

What strategies are effective for improving the pharmacokinetic properties of this compound?

Advanced Research Question

  • Prodrug Design :
    • Acetylation of the piperazine nitrogen reduces first-pass metabolism (e.g., 1-acetyl derivatives show 3× higher oral bioavailability) .
  • Solubility Enhancement :
    • Co-crystallization with sulfonic acids (e.g., camphorsulfonic acid) improves aqueous solubility by 10-fold .
  • Metabolic Stability :
    • Deuteration at metabolically labile sites (e.g., methyl groups) extends half-life in vivo (t₁/₂: 6.2 h vs. 2.1 h for non-deuterated analogues) .

How can computational methods guide the design of derivatives with enhanced target selectivity?

Advanced Research Question

  • Virtual Screening :
    • Pharmacophore models (e.g., π-π stacking with Tyr200 in kinase targets) prioritize derivatives with trifluoromethyl or chlorophenyl substituents .
  • MD Simulations :
    • Steered molecular dynamics (SMD) predicts binding stability; derivatives with rigid linkers (e.g., propanamides) show lower RMSD (<2 Å) in ATP-binding pockets .

What analytical techniques are critical for detecting degradation products under stress conditions?

Basic Research Question

  • HPLC-MS/MS :
    • Identifies nitro group reduction products (e.g., amine derivatives) under acidic conditions .
  • Forced Degradation Studies :
    • Photolysis (ICH Q1B) generates 4-nitrophenol (λmax: 310 nm), while hydrolysis yields thiadiazole ring-opened mercapto intermediates .

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